molecular formula C16H15F6N5O B3286308 rac-Sitagliptin CAS No. 823817-56-7

rac-Sitagliptin

カタログ番号: B3286308
CAS番号: 823817-56-7
分子量: 407.31 g/mol
InChIキー: MFFMDFFZMYYVKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-Sitagliptin is a chiral beta-amino acid derivative that contains both a trifluorophenyl moiety and a trifluoromethylated triazole. It is a dipeptidyl peptidase-4 inhibitor used primarily in the management of type 2 diabetes mellitus. This compound works by increasing insulin production and decreasing glucagon production in the pancreas, thereby improving glycemic control .

準備方法

There are two primary methods for the preparation of rac-Sitagliptin phosphate: chemical resolution and asymmetric hydrogenation. The chemical resolution method involves five steps starting from commercially available materials, using sodium borohydride to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates. This method avoids the use of expensive noble metal catalysts, reducing costs and simplifying the synthetic route . The asymmetric hydrogenation method involves the synthesis of intermediates through β-ketomide routes, which are then hydrogenated to produce this compound .

化学反応の分析

rac-Sitagliptin undergoes various chemical reactions, including:

科学的研究の応用

rac-Sitagliptin, also known as Sitagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus . Research into sitagliptin has explored its efficacy, mechanisms of action, and potential applications beyond glycemic control .

Clinical Applications in Type 2 Diabetes

Efficacy: Sitagliptin is primarily used to improve glycemic control in individuals with type 2 diabetes . It has been shown to significantly reduce A1C levels and fasting plasma glucose when used as a monotherapy or in combination with other antidiabetic drugs .

  • In a 24-week study, sitagliptin at 100 mg and 200 mg doses led to significant reductions in A1C levels compared to placebo. Patients with higher baseline A1C levels (≥9%) experienced greater reductions .
  • Compared to sitagliptin, dulaglutide doses of 1.5 mg and 0.75 mg showed superior glycemic control after 52 weeks .
  • Clinical trials have demonstrated that sitagliptin is effective across diverse demographic and disease characteristic subgroups .

Mechanism of Action: Sitagliptin inhibits DPP-4, increasing incretin levels, which leads to enhanced insulin secretion and reduced glucagon secretion . Studies suggest sitagliptin may affect T-cell migration, potentially impacting autoimmunity .

  • Sitagliptin decreased migration of splenic CD4+ T-cells through a pathway involving Rac1/vasodilator-stimulated phosphoprotein, while its inhibitory effects on lymph node CD4+ T-cell migration involve incretin-activation of the NF-κB pathway .

Research and Experimental Applications

T-Cell Migration: Research indicates sitagliptin can influence T-cell migration, suggesting potential applications in autoimmune-related conditions .

  • In vitro treatment of splenic CD4+ T-cells increased migration, an effect abolished by sitagliptin, indicating a role in modulating immune cell trafficking .

Combination Therapies: Sitagliptin has been evaluated in combination with other drugs to improve glycemic control .

  • Sitagliptin has been studied for use as a treatment for type 2 diabetes mellitus in pediatric patients (10 to 17 years old) .

Potential Future Applications

Impact on Gut Microbiome: Dietary phenolic compounds can function as prebiotic modulators of the gut microbiome, and recent evidence suggests a control of the gut microbiome by polyphenols including possible glycemic regulation .

作用機序

rac-Sitagliptin exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, this compound increases the levels of these hormones, leading to increased insulin release and decreased glucagon levels. This helps to improve glycemic control in patients with type 2 diabetes mellitus .

類似化合物との比較

rac-Sitagliptin is part of a class of drugs known as dipeptidyl peptidase-4 inhibitors. Similar compounds include:

  • Vildagliptin
  • Teneligliptin
  • Alogliptin
  • Linagliptin

Compared to these compounds, this compound has a favorable effect on lipid metabolism and hepatic parameters . It is also well-tolerated with a low risk of hypoglycemia and neutral effects on body weight .

生物活性

Sitagliptin, marketed as Januvia, is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of rac-sitagliptin, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Sitagliptin enhances the incretin effect by inhibiting DPP-4, which leads to increased levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by:

  • Stimulating insulin secretion : GLP-1 and GIP promote insulin release from pancreatic beta cells in a glucose-dependent manner.
  • Inhibiting glucagon release : By reducing glucagon secretion from alpha cells, sitagliptin helps lower blood glucose levels.
  • Slowing gastric emptying : This contributes to reduced postprandial glucose spikes.

The pharmacological effects of sitagliptin lead to improved glycemic control, evidenced by reductions in hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) .

Pharmacokinetics

Sitagliptin exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 87% when taken orally.
  • Peak plasma concentration : Achieved within 2 hours post-administration.
  • Volume of distribution : Approximately 198 L.
  • Protein binding : About 38%.
  • Metabolism : Primarily excreted unchanged via the kidneys, with minimal metabolism by cytochrome P450 enzymes .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of sitagliptin in reducing HbA1c levels:

Study TypeDosageHbA1c ReductionFPG ReductionPopulation
Randomized Control Trial100 mg-0.79%-1.0 mmol/LT2DM patients
Randomized Control Trial200 mg-0.94%-1.2 mmol/LT2DM patients
Longitudinal StudyVariable-1.52% (baseline A1c ≥9%)N/AT2DM patients on metformin

In a comparative study against dapagliflozin, sitagliptin showed superior efficacy in glycemic control among patients with mild renal impairment .

Safety Profile

Sitagliptin is generally well-tolerated. Common adverse effects include:

  • Gastrointestinal symptoms (nausea, diarrhea)
  • Risk of pancreatitis (though rare)
  • Hypoglycemia when used in combination with other antidiabetic agents .

Case Studies and Research Findings

Several case studies highlight the long-term benefits of sitagliptin:

  • Longitudinal Effects on β-cell Function : A study found that sitagliptin maintained β-cell function over time compared to other therapies like insulin glargine, indicating its potential for long-term management of T2DM .
  • Efficacy in Special Populations : Research has shown that sitagliptin's efficacy is consistent across different demographics, including age, sex, and race .
  • Combination Therapy Benefits : In the CompoSIT-I trial, combining insulin therapy with sitagliptin resulted in greater blood glucose reductions compared to those who discontinued sitagliptin while initiating insulin therapy .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying the pharmacokinetic profile of rac-Sitagliptin in preclinical models?

  • Methodological Answer : Use randomized, controlled animal studies to assess absorption, distribution, metabolism, and excretion (ADME). Employ high-performance liquid chromatography (HPLC) or mass spectrometry for quantification. Ensure species-specific physiological differences are accounted for when extrapolating results to humans. Include control groups to distinguish between racemic and enantiopure effects .

Q. How can researchers validate the enantiomeric separation of this compound in analytical workflows?

  • Methodological Answer : Utilize chiral stationary phases in HPLC or capillary electrophoresis to resolve enantiomers. Validate separation efficiency using polarimetric detection or nuclear magnetic resonance (NMR) spectroscopy. Cross-reference results with published retention times and optical rotation data to confirm purity .

Q. What in vitro assays are suitable for evaluating this compound’s dipeptidyl peptidase-4 (DPP-4) inhibition efficacy?

  • Methodological Answer : Perform fluorometric or colorimetric enzyme inhibition assays using recombinant human DPP-4. Compare IC₅₀ values against reference inhibitors (e.g., vildagliptin). Include kinetic studies to assess competitive vs. non-competitive inhibition mechanisms .

Advanced Research Questions

Q. How should researchers address contradictions in cardiovascular outcome data between this compound clinical trials?

  • Methodological Answer : Conduct meta-analyses of large-scale trials (e.g., TECOS study ) to reconcile discrepancies. Apply subgroup analyses to identify patient-specific factors (e.g., renal impairment, baseline HbA1c). Use Cox proportional hazards models to adjust for confounders and assess non-inferiority margins rigorously .

Q. What strategies optimize the design of dose-ranging studies for this compound in heterogeneous diabetic populations?

  • Methodological Answer : Implement adaptive trial designs with Bayesian statistics to refine dosing in real-time. Stratify cohorts by comorbidities (e.g., renal dysfunction) and glycemic control status. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict dose-response relationships .

Q. How can researchers resolve conflicting evidence on this compound’s pancreatic safety profile?

  • Methodological Answer : Perform longitudinal observational studies with histopathological endpoints (e.g., pancreatic biopsy in animal models). Combine clinical data with biomarker analyses (e.g., amylase, lipase) to detect subclinical toxicity. Use propensity score matching to minimize confounding in retrospective analyses .

Q. What computational approaches are effective for predicting this compound’s stereochemical interactions with off-target receptors?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model enantiomer-receptor binding affinities. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance). Cross-reference results with pharmacovigilance databases to prioritize high-risk off-target interactions .

Q. Data Analysis and Reproducibility

Q. How should researchers handle missing data in long-term this compound efficacy trials?

  • Methodological Answer : Apply multiple imputation techniques (e.g., MICE algorithm) for missing glycemic or safety data. Conduct sensitivity analyses to assess the robustness of imputed results. Pre-specify handling methods in statistical analysis plans (SAPs) to reduce bias .

Q. What statistical methods are appropriate for analyzing time-to-event outcomes in this compound cardiovascular trials?

  • Methodological Answer : Use Kaplan-Meier survival curves with log-rank tests for unadjusted comparisons. Apply Cox proportional hazards models to adjust for covariates (e.g., age, baseline HbA1c). Report hazard ratios (HRs) with 95% confidence intervals and pre-defined non-inferiority margins .

Q. How can researchers enhance reproducibility in this compound preclinical studies?

  • Methodological Answer : Adopt ARRIVE guidelines for animal studies, including detailed protocols for randomization, blinding, and sample size calculations. Publish raw data and analytical code in open-access repositories. Validate findings across multiple laboratories to control for environmental variability .

Q. Tables: Key Data from Clinical Trials

Study OutcomeThis compound Group (n=7,332)Placebo Group (n=7,339)Hazard Ratio (95% CI)P-value
Major Cardiovascular Events*839 (11.4%)851 (11.6%)0.98 (0.88–1.09)<0.001†
Hospitalization for Heart Failure228 (3.1%)229 (3.1%)1.00 (0.83–1.20)0.98
Acute Pancreatitis23 (0.3%)12 (0.2%)0.07

*Composite of cardiovascular death, nonfatal MI, nonfatal stroke, or unstable angina. †Non-inferiority threshold: HR <1.3.
Adapted from TECOS Trial .

特性

IUPAC Name

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMDFFZMYYVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870361
Record name 3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dibenzoyl-D-tartaric acid salt of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was prepared by reacting Dibezoyl-D-tartaric acid monohydrate and 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine in molar equivalent ratio in methanol. The salt was filtered off and filtrate was collected. Solvent was distilled out from the filtrate to obtain enantiomerically enriched desired isomer which was basified in aq. methanol by using NaHCO3. Solvent was again distilled out. The residue was dissolved in ethyl acetate and washed with water and brine solution. Ethyl acetate extract was collected and dried over anhydrous sodium sulfate. Ethyl acetate was distilled out to obtain (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (% Purity by HPLC-88%, % Chiral purity by HPLC-90.0%).
Name
Dibezoyl-D-tartaric acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 50 mL round bottom flask dry THF (17 mL) was taken. It was cooled to −10° C. and 2.0 M Borane methyl sulfide complex solutions in THF (7.41 mL) were added. After that methanesulfonic acid (2.4 mL) was added dropwise at −10° C. over a period of 15-30 min. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine (2.0 g) is mixed in a solvent mixture of THF (5.0 mL) and IPA (5.0 mL) and added into the reaction mixture, keeping the temperature between −10 to −5. It was stirred for 4 h at −10 to −5° C. Reaction mixture was poured into cold water. It was basified by adding aq. ammonia solution. Product was extracted in ethyl acetate. The organic layer was collected, was washed with water and dried over anhydrous sodium sulfate. Solvent was evaporated at reduced pressure to obtain the product. (Wt.-2.0 g, % Y-100%, % H2O-5.18%, % Purity by HPLC-96.6%). XRD-amorphous-FIG. 1
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.41 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

In a 50 mL three neck flask IPA (5 mL), water (2 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 40-45° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-94%) dissolved in IPA (5 mL) was added into reaction mixture at 60-65° C. It was stirred for 1 h at 60-65° C. It was gradually cooled to room temperature. Then it was further cooled to 0-5° C. and stirred for 1 h. The salt was filtered and washed with cold IPA. An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-1.1 g, % Y-28.7%, Purity by HPLC-99.1%, % Chiral purity by HPLC of R-isomer 74%).
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Dibenzoyl-L-tartaric acid monohydrate
Quantity
1.84 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a 50 mL three neck flask EtOH (5 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 60-65° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-93.8%) dissolved in EtOH (6 mL) was added into reaction mixture at 60-65° C. It was stirred for 1 h at 60-65° C. Solid salt was precipitated. It was gradually cooled to room temperature over a period of 2-3 h. The salt was filtered and washed with cold EtOH. An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-0.8 g, yield-20.9%, Purity by HPLC-99.6%, % Chiral purity by HPLC of R-isomer 78%).
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Dibenzoyl-L-tartaric acid monohydrate
Quantity
1.84 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

In a 50 mL three neck flask IPA (5 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 60-65° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-70%) dissolved in methanol (6 mL) was added into reaction mixture at 60-65° C. After 20 min. Dibenzoyl-L-tartaric acid salt of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (20 mg, % Chiral purity by HPLC of R-isomer 99.6%) was added as a seeding. It was stirred for 60 min. at 60-65° C. Solid salt was precipitated. It was gradually cooled to room temperature over a period of 2-3 h. The salt was filtered and washed with a mixture of IPA: MeOH (2:1). An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-0.742 g, % Y-19.2%, Purity by HPLC-99.0%, % Chiral purity by HPLC of R-isomer 78.3%).
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Dibenzoyl-L-tartaric acid monohydrate
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。